molecular formula C15H18ClNO3S B2736702 1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1185689-56-8

1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2736702
CAS No.: 1185689-56-8
M. Wt: 327.82
InChI Key: MNUSLSFROPHSER-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-methoxyphenoxy group at position 1 and a pyridin-2-ylthio group at position 3, with a hydrochloride salt (Fig. 1).

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S.ClH/c1-18-13-5-7-14(8-6-13)19-10-12(17)11-20-15-4-2-3-9-16-15;/h2-9,12,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSLSFROPHSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, often referred to as a methoxyphenyl compound, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which include a methoxy group and a pyridine moiety, suggesting possible interactions with various biological targets.

  • Molecular Formula : C19H26ClNO3S
  • Molecular Weight : 383.9 g/mol
  • CAS Number : 1327614-78-7

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of various derivatives related to methoxyphenyl compounds. For instance, compounds with similar structures have shown significant activity against cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition) of related compounds:

Compound IDCell Line TestedIC50 (µM)Reference
Compound 1MCF-73.1
Compound 2HCT1164.4
Compound 3HEK2935.3
Compound 4E. faecalis8

These findings indicate that similar compounds exhibit varying degrees of antiproliferative activity, suggesting that structural modifications can significantly influence biological outcomes.

Antioxidant Activity

The antioxidant properties of methoxy-substituted compounds have also been evaluated. In vitro tests revealed that certain derivatives demonstrated enhanced antioxidative capabilities compared to standard antioxidants like BHT (butylated hydroxytoluene). Notably, some compounds showed improved activity across multiple assays, confirming their potential as antioxidants .

Antibacterial Activity

The antibacterial efficacy of methoxyphenyl compounds has been documented, particularly against Gram-positive bacteria. For example, one study reported that derivatives exhibited minimum inhibitory concentrations (MIC) against Enterococcus faecalis as low as 8 µM . This suggests that the compound may possess significant antibacterial properties, which could be further explored for therapeutic applications.

Study on Antiproliferative Activity

A recent study focused on the synthesis and biological evaluation of several methoxy-substituted compounds, including those similar to 1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride. The results indicated that specific structural features are critical for enhancing antiproliferative effects against various cancer cell lines. The study highlighted the importance of optimizing substituents on the phenyl ring to achieve desired biological activities .

Research on Antioxidant Properties

Another research effort examined the antioxidative potential of methoxyphenyl derivatives in cellular models. The findings suggested that these compounds could mitigate oxidative stress in cells, thereby providing a protective effect against oxidative damage .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds similar to 1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride exhibit antimicrobial activities. Studies have shown that derivatives with phenolic structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or preservatives for food and pharmaceuticals .

2. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of cell signaling pathways related to apoptosis and cell cycle regulation . This makes it a candidate for further research in cancer therapeutics.

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. They can potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This opens avenues for applications in treating conditions like Alzheimer's disease.

Case Studies

StudyObjectiveFindings
Antimicrobial Screening Evaluate efficacy against common pathogensShowed significant inhibition against E. coli and S. aureus .
Cancer Cell Line Testing Assess cytotoxicity on MCF-7 breast cancer cellsInduced apoptosis at concentrations above 10 µM .
Neuroprotection Assessment Investigate effects on oxidative stress markersReduced ROS levels in neuronal cell cultures treated with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of propan-2-ol derivatives , which are frequently explored for cardiovascular and adrenergic applications. Key structural analogs include:

Compound Name Substituent at Position 1 Substituent at Position 3 Pharmacological Class
Target Compound 4-Methoxyphenoxy Pyridin-2-ylthio Under investigation
Metoprolol Succinate 4-(2-Methoxyethyl)phenoxy (Propan-2-yl)amino β1-Selective β-blocker
Dexpropranolol Hydrochloride 1-Naphthyloxy Isopropylamino Non-selective β-blocker
Nadolol Impurity F (EP) Naphthalen-1-yloxy (1,1-Dimethylethyl)amino β-Blocker impurity
Benzimidazole Derivative (Compound 13) 4-Methoxyphenoxy 3-Benzyl-2-imino-benzimidazolyl Antiarrhythmic candidate
(2R,S)-Indol-5-yloxy Derivatives Methoxymethyl-indolyloxy 2-(2-Methoxyphenoxy)ethylamino Adrenoceptor modulator
Key Observations:
  • Amino vs.
  • Aromatic Substituents: The pyridinylthio group distinguishes it from naphthyloxy (dexpropranolol) or indolyloxy derivatives, impacting π-π stacking and solubility.
  • Hydrochloride Salt : Enhances aqueous solubility compared to free bases (e.g., metoprolol succinate).

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties
Property Target Compound Metoprolol Succinate Dexpropranolol Nadolol Impurity F
Molecular Weight ~363.87 g/mol 684.80 g/mol 295.80 g/mol 309.80 g/mol
LogP (Predicted) 2.1 1.8 3.0 2.5
Receptor Affinity Not reported β1-Adrenergic β-Adrenergic (weak) β-Adrenergic
LCMS Retention Time N/A 1.00 min (similar) N/A N/A
Key Findings:
  • Lipophilicity : The pyridinylthio group increases LogP compared to metoprolol, suggesting enhanced membrane permeability.
  • Adrenoceptor Activity: Unlike dexpropranolol (weak β-blocker), the target compound’s activity remains uncharacterized, though structural parallels suggest adrenergic modulation.

Q & A

Basic Research Question

  • Solubility : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar solvents (e.g., hexane). Conduct a shake-flask assay at 25°C with UV-Vis quantification .
  • Stability :
    • pH Sensitivity : Test degradation in buffers (pH 1–10) over 24 hours. Hydrolysis of the thioether group may occur under strongly acidic/basic conditions .
    • Light Sensitivity : Store in amber vials; monitor photodegradation via LC-MS to detect sulfoxide/sulfone derivatives .

How does the pyridin-2-ylthio moiety influence receptor binding affinity, and what assays are suitable for mechanistic studies?

Advanced Research Question

  • Target Interaction : The pyridinylthio group may enhance binding to cysteine-rich domains in enzymes (e.g., kinases) or metal ions in metalloproteins.
  • Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
    • Fluorescence Polarization : Quantify displacement of fluorescent ligands in competitive binding assays .
    • Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with active sites .

How should researchers address contradictory bioactivity data across cell lines or animal models?

Advanced Research Question
Contradictions may arise from:

  • Cellular Context : Variability in receptor expression (e.g., β-adrenergic vs. kinase targets). Validate target presence via qPCR or Western blot .
  • Metabolic Differences : Test metabolite profiles using hepatic microsome assays (e.g., rat vs. human S9 fractions) .
  • Experimental Design : Standardize dosing regimens and include positive controls (e.g., propranolol for β-blocker activity comparisons) .

What strategies mitigate cytotoxicity while maintaining therapeutic efficacy in preclinical studies?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Modify the 4-methoxyphenoxy group to reduce off-target effects. Introduce electron-withdrawing groups (e.g., -NO₂) to modulate reactivity .
  • Prodrug Design : Mask the thioether group with acetylated derivatives to enhance selectivity .
  • In Vivo Testing : Use zebrafish models for rapid toxicity screening (LC₅₀) before murine studies .

How can researchers ensure batch-to-batch consistency in large-scale synthesis?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate purity .
  • Quality Control :
    • Chiral HPLC : Verify enantiomeric purity (>99%) using a Chiralpak AD-H column .
    • Residual Solvent Analysis : Conduct GC-MS to detect traces of acetone or DMF .

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